(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

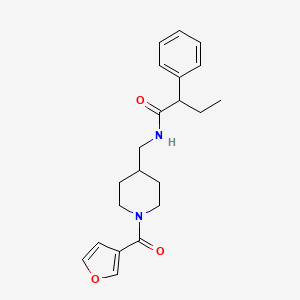

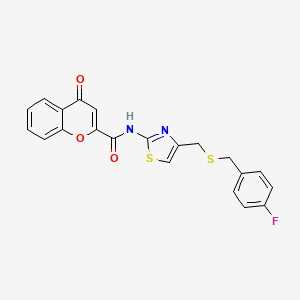

“(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid” is an organic compound . It is used for scientific research experiments .

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle which consists of a pyrrole ring fused to a carbazole .Wissenschaftliche Forschungsanwendungen

Food Chemistry and Maillard Reaction : The formation of acetic acid, which is related to (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid, is an important part of the Maillard reaction in food chemistry. This reaction is key in understanding flavor development during food processing and cooking (Davidek et al., 2006).

Crystallography and Molecular Structure : Studies have been conducted on compounds similar to (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid, focusing on their crystal structure and hydrogen bonding. This research is significant in the field of crystallography and provides insights into molecular interactions (Prayzner et al., 1996).

Conformational Studies in Chemistry : Conformational studies of compounds structurally related to (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid offer insights into the flexibility and structural preferences of such molecules. This research is valuable in understanding molecular shapes and potential applications in designing supramolecular complexes (Gerhardt et al., 2012).

Synthesis of Enantiomerically Pure Compounds : Research into the synthesis of enantiomerically pure compounds using derivatives of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid highlights its potential in pharmaceutical chemistry, particularly in the development of chiral molecules (Seebach & Zimmermann, 1986).

Antibacterial Activity : The synthesis and study of new acetic acid derivatives show that compounds related to (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid have potential antibacterial activity, particularly against Gram-positive bacteria (Trotsko et al., 2018).

Angiotensin-Converting Enzyme Inhibitors : Research in medicinal chemistry has shown that derivatives of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid can act as angiotensin-converting enzyme inhibitors, which are important in cardiovascular medicine (Yanagisawa et al., 1987).

Green Chemistry and Polymer Science : The use of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation indicates the potential application of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid in creating sustainable and renewable materials (Trejo-Machin et al., 2017).

Biocatalysis : Studies on trihydroxyphenolic acids and their synthesis using biocatalysts like p-hydroxyphenylacetate 3-hydroxylase demonstrate the potential of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid in biocatalysis and as a precursor for antioxidant compounds (Dhammaraj et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJOYSGTMYVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C1(CC(=O)O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331243 |

Source

|

| Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

CAS RN |

698984-25-7 |

Source

|

| Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2720079.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2720084.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2720086.png)

![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)